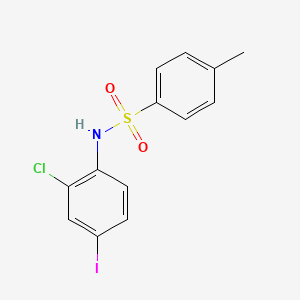

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClINO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(15)8-12(13)14/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVRVTLILGSTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4-iodoaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide has been utilized as a scaffold for developing antimicrobial agents. It exhibits significant activity against resistant bacterial strains, primarily due to its ability to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various human cancer cell lines, including colon and breast cancer. For instance, derivatives of this compound have been designed to enhance their anticancer efficacy by modifying the sulfonamide group, which has been linked to apoptosis induction in cancer cells .

Biological Studies

Enzyme Interaction Studies

The compound is employed in biological studies to understand its interactions with various enzymes and receptors. Its sulfonamide moiety mimics para-aminobenzoic acid, facilitating its role as an inhibitor of enzymes involved in folate metabolism .

Chemical Probes Development

In chemical biology, this compound serves as a chemical probe to investigate cellular processes. Its structural features allow researchers to explore its binding affinities and inhibitory mechanisms against specific biological targets .

Industrial Applications

Synthesis of Dyes and Pigments

This compound is also utilized in the industrial sector for synthesizing dyes and pigments. The sulfonamide group enhances the solubility and stability of the resulting products, making them suitable for various applications in textiles and coatings.

Case Study 1: Antimicrobial Agent Development

A study demonstrated that modifications of this compound led to compounds with improved antibacterial properties against multidrug-resistant strains. The synthesized derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Evaluation

In another investigation, a series of sulfonamide derivatives were evaluated for their antiproliferative activity against human cancer cell lines. One derivative displayed an IC50 value of 0.11 μg/mL against HCT116 colon carcinoma cells, indicating potent anticancer activity .

Data Summary

| Application | Description | Findings/Results |

|---|---|---|

| Antimicrobial Activity | Inhibits bacterial growth by targeting folate synthesis | Effective against resistant strains; MIC values reported |

| Anticancer Properties | Induces apoptosis in cancer cells | IC50 values as low as 0.11 μg/mL against HCT116 cells |

| Biological Studies | Investigates enzyme interactions and cellular processes | Demonstrates binding affinity with key enzymes |

| Industrial Applications | Used in dye and pigment synthesis | Enhances product stability and solubility |

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and iodo substituents may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Sulfonamides

Key Observations :

- Halogen Effects : The iodine and chlorine substituents in the target compound increase molecular weight and polarizability compared to fluorine or single-halogen analogs. This may enhance crystal packing efficiency and thermal stability .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data Comparison

Key Observations :

- Melting Points: Halogenated derivatives (e.g., 4n, 4o) generally exhibit higher melting points (138–147°C) compared to non-halogenated analogs due to stronger intermolecular forces.

- ¹H NMR: Aromatic proton signals in halogenated compounds are typically downfield-shifted (7.25–7.80 ppm) versus non-halogenated analogs (e.g., 6.95–7.65 ppm in ).

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data Comparison

Key Observations :

- Dihedral Angles : Conformational flexibility varies with substituents. For example, the pyridyl derivative in adopts a larger dihedral angle (66.87°) compared to the V-shaped 45.86° conformation in .

- Hydrogen Bonding : Sulfonamide N–H groups consistently participate in hydrogen bonds (e.g., N–H⋯O), stabilizing crystal structures .

Biological Activity

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a key substrate in the synthesis of folic acid in microorganisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. By mimicking PABA, this compound disrupts folic acid synthesis, leading to bacterial cell death. This mechanism is similar to that observed in other sulfonamide drugs, which have been used historically as antibiotics against various bacterial infections .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various sulfonamide derivatives, including this compound. The compound has shown significant activity against several cancer cell lines. For instance:

- IC50 Values : In vitro studies demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, related compounds have shown IC50 values ranging from 2.41 μM to 13.7 μM against prostate and colon cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC-3 (Prostate) | 4.08 |

| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide | HCT116 (Colon) | 0.11 |

| 1,2,3-triazole-sulfonamide hybrid | MGC-803 (Stomach) | 13.7 |

Case Study 1: Antitumor Activity

A study assessed the antitumor potential of this compound analogs against various human cancer cell lines. The results indicated that compounds with similar structures inhibited tumor growth effectively and selectively targeted cancer cells while sparing normal cells .

Case Study 2: Inhibition of Tubulin Polymerization

Another investigation focused on the mechanism by which these compounds affect microtubule dynamics. The tested sulfonamides demonstrated significant inhibition of tubulin polymerization, a critical process for cell division. This inhibition was quantified using fluorescence assays, revealing that certain derivatives exhibited potent activity at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Modifications to the phenyl rings and sulfonamide moiety can significantly influence biological activity:

Q & A

Q. What are the standard synthetic routes for N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methylbenzenesulfonyl chloride with 2-chloro-4-iodoaniline under basic conditions (e.g., aqueous NaHCO₃ or pyridine) in a polar aprotic solvent like dichloromethane or THF. Optimization includes controlling stoichiometry (1:1 molar ratio of sulfonyl chloride to amine), temperature (0–25°C), and reaction time (8–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro/iodo groups). IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm) and N–H bends (~3300 cm).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEX CCD diffractometer resolves molecular geometry (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks. Data refinement via SHELXL (using Olex2 or SHELXTL) ensures accuracy in bond lengths/angles .

Q. How can researchers confirm the purity and stability of this compound under storage conditions?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (observed vs. literature). Stability studies involve storing the compound in amber vials under inert gas (N) at −20°C, with periodic -NMR checks for decomposition (e.g., loss of iodine substituents). TGA/DSC analysis determines thermal degradation thresholds .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

- Methodological Answer : Heavy atoms (iodine) cause significant X-ray absorption, requiring careful absorption correction (multi-scan SADABS). Disorder in the sulfonamide group or halogen substituents can be modeled using PART instructions in SHELXL. For weak diffraction (common with bulky substituents), synchrotron radiation improves data quality. Validate the final structure using PLATON’s ADDSYM to check for missed symmetry .

Q. How do electronic effects of chloro/iodo substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group for Suzuki-Miyaura couplings (e.g., with aryl boronic acids), while the chloro substituent can undergo Ullmann-type couplings. DFT calculations (Gaussian 16, B3LYP/6-31G*) predict charge distribution: iodine’s electron-withdrawing effect polarizes the aromatic ring, enhancing electrophilic substitution at the para position. Experimental validation involves kinetic studies under Pd(0)/Cu(I) catalysis .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer : Focus on modifying the sulfonamide group (e.g., replacing –CH with –CF for metabolic stability) or halogen substituents (e.g., substituting iodine with Br/CN). Use parallel synthesis (96-well plates) to generate libraries. Assay bioactivity via enzyme inhibition (e.g., carbonic anhydrase) or cellular uptake studies (LC-MS quantification). Correlate crystallographic data (e.g., torsion angles) with biological potency to identify pharmacophoric features .

Q. What strategies mitigate data contradictions between computational models and experimental results for this compound?

- Methodological Answer : Discrepancies in hydrogen-bonding networks (predicted vs. observed) are resolved by refining solvent effects in MD simulations (AMBER). For divergent reaction yields, optimize computational parameters (e.g., solvent dielectric constant in Gaussian). Cross-validate using alternative methods (e.g., MP2 vs. DFT for electronic properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.